- Preparation and formulation of crystalline forms of a quinolinone β2 adrenergic receptor agonist for treatment of pulmonary disease, United States, , ,
Cas no 93609-84-8 (5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one)

93609-84-8 structure
Nombre del producto:5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one
Número CAS:93609-84-8
MF:C18H15NO3
Megavatios:293.316604852676
MDL:MFCD19381743
CID:1040627
PubChem ID:13375444
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Propiedades químicas y físicas
Nombre e identificación
-
- 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one
- 5-Acetyl-8-(phenylmethoxy)-2-quinolinone
- 5-Acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one
- 5-acetyl-8-(Benzyloxy)-2(1H)-Quinolinone
- 5-acetyl-8-phenylmethoxy-1H-quinolin-2-one
- 5-acetyl-8-benzyloxycarbostyril
- acetyl-5 benzyloxy-8 carbostyrile
- acetylbenzyloxydihydroquinolinone
- 5-Acetyl-8-(benzyloxy)carbostyril
- 5-Acetyl-8-benzyloxy-2(1H)-quinolinone
- 8-(Benzyloxy)-5-(1-oxoethyl)-1H-quinolin-2-one
- 5-acetyl-8-benzyloxy-1H-quinolin-2-one
- 2(1H)-Quinolinone, 5-acetyl-8-(phenylmethoxy)-
- MVYPGJMOODJFAZ-UHFFFAOYSA-N
- 5896AC
- OR61366
- 5-acetyl-8-benzyloxyquinolin-2(1h)-one
- 5-Acetyl-8-benzyloxyquinoline-2(1H)-one
- 5-Acetyl-8-(phenylmethoxy)-2
- 5-Acetyl-8-(phenylmethoxy)-2(1H)-quinolinone (ACI)
- CS-0155086
- SB71448
- AKOS015991346
- DTXSID80538654
- I11611
- 8-(phenylmethoxy)-5-acetyl-(1H)-quinolin-2-one
- DB-368225
- AC-27669
- DF-0726
- SY061038
- 5-acetyl-8 -benzyloxy-1H-quinolin-2-one
- 5-acetyl-8-(benzyloxy)-1H-quinolin-2-one
- J-516626
- SCHEMBL98338
- MFCD19381743
- 5-acetyl-8-benzyloxy-(1H)-quinolin-2-one
- 93609-84-8
- 5-Acetyl-8-(benzyloxy)carbostyril; 5-Acetyl-8-benzyloxy-1H-quinolin-2-one; 5-Acetyl-8-benzyloxy-2(1H)-quinolinone; 8-(Benzyloxy)-5-(1-oxoethyl)-1H-quinolin-2-one
- 5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one
-
- MDL: MFCD19381743
- Renchi: 1S/C18H15NO3/c1-12(20)14-7-9-16(18-15(14)8-10-17(21)19-18)22-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,21)
- Clave inchi: MVYPGJMOODJFAZ-UHFFFAOYSA-N
- Sonrisas: O=C1NC2C(=C(C(C)=O)C=CC=2OCC2C=CC=CC=2)C=C1
Atributos calculados
- Calidad precisa: 293.10500
- Masa isotópica única: 293.10519334g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 22
- Cuenta de enlace giratorio: 4
- Complejidad: 453
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 55.4
- Xlogp3: 2.5
Propiedades experimentales
- Denso: 1.230
- Punto de fusión: 174-176 ºC
- Punto de ebullición: 569.179℃ at 760 mmHg
- PSA: 59.42000
- Logp: 3.72200
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Información de Seguridad
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Datos Aduaneros
- Código HS:2933790090
- Datos Aduaneros:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Ambeed | A139712-25g |
5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one |
93609-84-8 | 97% | 25g |
$69.0 | 2025-02-28 | |
Key Organics Ltd | DF-0726-5MG |
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one |
93609-84-8 | >97% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | DF-0726-10MG |
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one |
93609-84-8 | >97% | 10mg |
£63.00 | 2025-02-09 | |
eNovation Chemicals LLC | D381695-100g |
5-acetyl-8-(benzyloxy)quinolin-2(1H)-one |
93609-84-8 | 95% | 100g |
$2495 | 2023-09-01 | |
eNovation Chemicals LLC | Y1043625-100g |
5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one |
93609-84-8 | 97% | 100g |
$260 | 2023-09-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-391779-5 mg |
5-Acetyl-8-(phenylmethoxy)-2-quinolinone, |
93609-84-8 | 5mg |
¥2,407.00 | 2023-07-11 | ||
Apollo Scientific | OR61366-500mg |
5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one |
93609-84-8 | 500mg |
£110.00 | 2024-05-25 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WO051-200mg |
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one |
93609-84-8 | 97% | 200mg |
69.0CNY | 2021-07-12 | |
Ambeed | A139712-1g |
5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one |
93609-84-8 | 97% | 1g |
$8.0 | 2025-02-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WO051-5g |
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one |
93609-84-8 | 97% | 5g |
636.0CNY | 2021-07-12 |
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 2.25 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Sodium iodide Catalysts: Sodium carbonate
Referencia
- Ether derivatives of oximes with a carbostyril ring. 4. Syntheses and β-blocking activitiesEuropean Journal of Medicinal Chemistry, 1984, 19(4), 341-6,
Synthetic Routes 3
Condiciones de reacción
Referencia
- Process for preparing isomers of carmoterol, United States, , ,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Acetone ; rt → reflux
1.2 reflux; 6 - 7 h, reflux
1.2 reflux; 6 - 7 h, reflux
Referencia
- Process for preparation of 5-(haloacetyl)-8-hydroxy-(1H)-quinolin-2-one derivatives, World Intellectual Property Organization, , ,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2.25 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C
Referencia
- Preparation of (diphenyl)(pyrrolidinyl)methyl amides as β2 adrenergic receptor agonist and muscarinic receptor antagonist, World Intellectual Property Organization, , ,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2.25 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C
Referencia
- Preparation of biphenyl derivatives as β2-adrenergic agonists and muscarinic antagonists for pulmonary disorders., United States, , ,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, rt
Referencia
- Preparation of quaternary ammonium salt compounds such as 1,1-dimethylpiperidin-1-ium and 9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium compounds as agonists of β2 adrenergic receptor and antagonists of muscarinic receptor, Japan, , ,
Synthetic Routes 8
Condiciones de reacción
1.1 Solvents: Acetic anhydride ; 25 - 30 °C; 30 °C → 40 °C; 2 h, 40 °C
Referencia
- Process for the preparation of stereoisomers of carmoterol, their pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt
1.2 30 min, rt; 2 h, rt
1.3 Solvents: Water ; 20 min, rt
1.2 30 min, rt; 2 h, rt
1.3 Solvents: Water ; 20 min, rt
Referencia
- A process for preparing indacaterol and salts thereof, India, , ,
Synthetic Routes 10
Condiciones de reacción
1.1 Catalysts: Acetic anhydride
Referencia
- Carbostyril derivative, European Patent Organization, , ,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 4 h, rt
Referencia
- Class of bifunctional compounds with quaternary ammonium salt structure, World Intellectual Property Organization, , ,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Acetone , Water ; rt → reflux
1.2 reflux; 6 - 7 h, reflux
1.3 Reagents: Water ; 58 °C; 58 °C → 25 °C
1.2 reflux; 6 - 7 h, reflux
1.3 Reagents: Water ; 58 °C; 58 °C → 25 °C
Referencia
- Method for preparing 8-substituted oxy-5-((R)-2-halo-l-hydroxy-ethyl)-(1 H)-quinolin-2-ones employing a chiral reduction step, World Intellectual Property Organization, , ,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2.25 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C
Referencia
- Preparation of aryl and heteroaryl compounds having β2 adrenergic receptor agonist and muscarinic receptor antagonist activity, World Intellectual Property Organization, , ,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2.25 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, rt
Referencia
- Preparation of aryl aniline β-2 adrenergic receptor agonists, United States, , ,
Synthetic Routes 15
Condiciones de reacción
Referencia
- Preparation of piperidine and related derivatives having β2 adrenergic receptor agonist and muscarinic receptor antagonist activity, United States, , ,
Synthetic Routes 16
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 15 min, rt; rt → 40 °C; 3 h, 40 °C
Referencia
- Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivativesActa Pharmacologica Sinica, 2019, 40(8), 1095-1105,
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Raw materials
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Preparation Products
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Literatura relevante
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
93609-84-8 (5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one) Productos relacionados
- 2138532-90-6(4,4-dimethyl-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]cyclohexan-1-ol)
- 1207049-48-6(N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]-2-(2-methylphenoxy)acetamide)
- 2089257-55-4(7-bromo-1,3oxazolo4,5-bpyridin-2-amine)
- 40641-92-7(Ethyl 2-(4-cyclopropylphenyl)acetate)
- 2016304-10-0(5-bromo-2-(2-bromoethyl)-1,3-difluorobenzene)
- 1602590-87-3(1-(3,4-Dihydro-2H-pyran-5-yl)-2-(methylamino)ethan-1-one)
- 1021260-00-3(N-[(2-methoxyphenyl)methyl]-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide)
- 1805736-98-4(1-Bromo-3-(4-(bromomethyl)-3-chlorophenyl)propan-2-one)
- 2694734-61-5(ethyl 4-ethoxypiperidine-4-carboxylate hydrochloride)
- 56939-52-7(2"-galloylmyricitrin)
Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93609-84-8)8-(Benzyloxy)-5-(1-oxoethyl)-1H-quinolin-2-one

Pureza:98%
Cantidad:Company Customization
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:93609-84-8)5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one

Pureza:99%
Cantidad:100g
Precio ($):312.0